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Introduction
Anhydrosafflor yellow B (AHSYB) is a quinochalcone C-glycoside, a major water-soluble

pigment isolated from the flowers of Carthamus tinctorius L., commonly known as safflower.[1]

Traditionally used in Chinese medicine for promoting blood circulation, safflower and its

extracts have garnered significant scientific interest for their diverse pharmacological activities.

[2][3] While its counterpart, hydroxysafflor yellow A (HSYA), has been extensively studied,

AHSYB is emerging as a non-negligible bioactive component with significant therapeutic

potential, particularly in the realms of neuroprotection and anti-inflammation.[2][4] This

technical guide provides a comprehensive literature review of the core research on AHSYB,

summarizing quantitative data, detailing experimental protocols, and visualizing key molecular

pathways to support further investigation and drug development.

Chemical and Physicochemical Properties
AHSYB is characterized by its quinochalcone structure linked to a C-glycoside moiety. This

structure contributes to its water-solubility and its potent antioxidant properties.[1]

Table 1: Chemical and Physical Properties of Anhydrosafflor Yellow B
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Property Value/Description Reference

Chemical Name Anhydrosafflor yellow B [1]

Synonyms AHSYB [1]

Molecular Formula C₄₈H₅₂O₂₆ Not explicitly found

Molecular Weight 1044.91 g/mol Not explicitly found

Class Quinochalcone C-glycoside [1]

Source
Carthamus tinctorius L.

(Safflower)
[1]

Appearance Yellow pigment Not explicitly found

Solubility Water-soluble [1]

Pharmacological Activities and Mechanism of
Action
Current research primarily highlights the neuroprotective effects of AHSYB against cerebral

ischemia/reperfusion (I/R) injury.[2][4] Its mechanism of action is multifaceted, involving

antioxidant, anti-apoptotic, and anti-inflammatory pathways.[2][5]

Neuroprotection via the SIRT1 Signaling Pathway
A pivotal mechanism underlying the neuroprotective effects of AHSYB is the activation of the

Sirtuin 1 (SIRT1) signaling pathway.[2][4] SIRT1 is a NAD+-dependent deacetylase that plays a

crucial role in cellular stress resistance, apoptosis, and inflammation.[2] AHSYB has been

shown to upregulate the expression of SIRT1 and its downstream targets, Forkhead box

protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-

alpha (PGC1α).[2][6] This activation leads to a cascade of protective effects, including the

attenuation of oxidative stress and inhibition of apoptosis.[2] The critical role of this pathway

was confirmed in studies where the neuroprotective effects of AHSYB were abolished by the

specific SIRT1 inhibitor, EX527.[2]
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AHSYB activates the SIRT1 pathway, leading to neuroprotection.

Quantitative Data from Preclinical Studies
The neuroprotective efficacy of AHSYB has been quantified in both in vitro and in vivo models

of cerebral ischemia.

In Vitro Efficacy
In primary hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R),

AHSYB demonstrated a dose-dependent increase in cell viability and a reduction in cytotoxicity.

[2][5]

Table 2: In Vitro Neuroprotective Effects of Anhydrosafflor Yellow B in OGD/R-injured

Hippocampal Neurons
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Parameter Concentration Outcome Reference

Cell Viability (CCK-8

Assay)
40, 60, 80 µM

Dose-dependent

increase in cell

viability. Data are

expressed as mean ±

SD.

[2][5]

Cytotoxicity (LDH

Release)
40, 60, 80 µM

Dose-dependent

decrease in LDH

release. Data are

expressed as mean ±

SD.

[2][5]

Apoptosis (Hoechst

Staining)
40, 60, 80 µM

Significant, dose-

dependent decrease

in the rate of apoptotic

cells. Data are

expressed as mean ±

SD.

[2][5]

Oxidative Stress

Markers
40, 60, 80 µM

Dose-dependent

reduction of ROS and

MDA levels; dose-

dependent increase in

GSH-Px and SOD

activities. Data are

expressed as mean ±

SD.

[2]

Apoptosis-related

Proteins
80 µM

Decreased Bax

expression and

increased Bcl-2

expression. Data are

expressed as mean ±

SD of protein fold

change.

[2]

SIRT1 Pathway

Proteins

80 µM Increased protein

expression of SIRT1,

[2][6]
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FOXO1, and PGC1α.

Data are expressed

as mean ± SD of

protein fold change.

In Vivo Efficacy
In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), intravenous

administration of AHSYB significantly improved neurological outcomes.

Table 3: In Vivo Neuroprotective Effects of Anhydrosafflor Yellow B in a Rat MCAO/R Model
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Parameter Dosage (i.v.) Outcome Reference

Infarct Volume (TTC

Staining)
2, 4, 8 mg/kg

Dose-dependent

reduction in cerebral

infarct volume. Data

are expressed as

mean ± SD.

[2][4]

Neurological Deficit

Score
2, 4, 8 mg/kg

Dose-dependent

improvement

(decrease) in

neurological deficit

scores. Data are

expressed as mean ±

SD.

[2]

Apoptosis (TUNEL

Assay)
2, 4, 8 mg/kg

Dose-dependent

decrease in apoptotic

cells in the ischemic

penumbra.

[2]

Oxidative Stress

Markers (Serum)
2, 4, 8 mg/kg

Dose-dependent

reduction of ROS and

MDA levels; dose-

dependent increase in

GSH-Px and SOD

levels.

[2]

SIRT1 Pathway

Proteins (Brain

Tissue)

8 mg/kg

Increased protein

expression of SIRT1,

FOXO1, and PGC1α

in the ischemic brain

tissue. Data are

expressed as mean ±

SD of protein fold

change.

[2][6]

Pharmacokinetics
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Pharmacokinetic studies of AHSYB are limited. However, available data suggest poor oral

bioavailability.

Table 4: Pharmacokinetic Parameters of Anhydrosafflor Yellow B in Rats

Route Dose

Oral
Bioavail
ability
(F)

Cmax Tmax AUC
Half-life
(t½)

Referen
ce

Oral 30 mg/kg ~0.3%

Data not

explicitly

found

Data not

explicitly

found

Significa

ntly lower

in acute

blood

stasis

models

Data not

explicitly

found

[7]

Intraveno

us

2.5

mg/kg
N/A

Data not

explicitly

found

Data not

explicitly

found

Data not

explicitly

found

Data not

explicitly

found

[7]

The metabolic fate of AHSYB has been investigated, revealing extensive phase I (oxidation,

reduction, hydroxylation, methylation) and phase II (sulfation, glucuronidation, glutathionation)

metabolism. The primary routes of clearance and excretion are renal and biliary.[8]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are

summaries of key experimental protocols used in AHSYB studies.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
Model
This widely used in vivo model simulates focal cerebral ischemia.

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
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Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of a suitable

anesthetic.

Surgical Procedure:

A midline neck incision is made, and the left common carotid artery (CCA), external carotid

artery (ECA), and internal carotid artery (ICA) are isolated.

The ECA is ligated and transected.

A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and

advanced to occlude the origin of the middle cerebral artery (MCA).

Occlusion is typically maintained for a period of 1.5 to 2 hours.

Reperfusion: The monofilament is withdrawn to allow for blood flow restoration.

Drug Administration: AHSYB or vehicle is administered, often intravenously, at the onset of

reperfusion.

Outcome Assessment:

Neurological Deficit Scoring: Assessed at 24 or 48 hours post-MCAO using a graded scale

(e.g., 0-4 or 0-5) based on motor deficits.

Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-

triphenyltetrazolium chloride (TTC). Non-infarcted tissue stains red, while the infarct area

remains white. The infarct volume is quantified using image analysis software.
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Workflow for the MCAO/R model in rats.
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Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
Model
This in vitro model mimics ischemic conditions in cell culture.

Cell Culture: Primary hippocampal neurons or neuronal cell lines (e.g., PC12) are cultured to

an appropriate confluency.

OGD: The normal culture medium is replaced with a glucose-free medium, and the cells are

placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4

hours).

Reperfusion: The glucose-free medium is replaced with normal, glucose-containing medium,

and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24

hours).

Treatment: AHSYB is added to the culture medium, typically at the onset of reperfusion.

Outcome Assessment:

Cell Viability: Quantified using assays such as the Cell Counting Kit-8 (CCK-8) or MTT

assay.

Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) into the culture

medium.

Apoptosis: Assessed by methods like Hoechst 33342 staining, TUNEL assay, or flow

cytometry with Annexin V/PI staining.

Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins.

Protein Extraction: Cells or brain tissues are lysed to extract total protein.

Protein Quantification: The total protein concentration is determined using a method like the

BCA assay.
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SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Immunoblotting:

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific to the protein of interest (e.g.,

SIRT1, FOXO1, PGC1α, Bax, Bcl-2).

The membrane is then incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP).

Detection: A chemiluminescent substrate is added, and the resulting signal is captured and

quantified using an imaging system. Protein levels are typically normalized to a loading

control like GAPDH or β-actin.

Analytical and Preparative Methodologies
High-Performance Liquid Chromatography (HPLC) for
Quantification
A validated UFLC-MS/MS method has been established for the quantification of AHSYB in rat

plasma.[7]

Chromatographic System: Ultrafast Liquid Chromatography coupled with a triple quadrupole

mass spectrometer (UFLC-MS/MS).

Column: C18 column.

Mobile Phase: Gradient elution with a mixture of methanol and water or acetonitrile and an

acidic modifier.

Detection: Negative electrospray ionization (ESI-) in multiple reaction monitoring (MRM)

mode.
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Internal Standard: Rutin is a suitable internal standard.[7]

Sample Preparation: Protein precipitation from plasma using methanol.

Linearity: The method has shown good linearity in the concentration range of 25-10,000

ng/mL.[7]

High-Speed Counter-Current Chromatography (HSCCC)
for Preparative Separation
HSCCC is an effective technique for the preparative separation and purification of AHSYB from

crude safflower extracts.[1]

Instrumentation: High-Speed Counter-Current Chromatography system.

Solvent System: A two-phase solvent system is employed. The selection is critical and based

on the partition coefficient of AHSYB.

Optimized Parameters: Optimized conditions can achieve high purity (e.g., 98%) of AHSYB.

[1] Key parameters to optimize include the rotational speed of the apparatus, the flow rate of

the mobile phase, and the separation temperature.[1]

Conclusion and Future Directions
Anhydrosafflor yellow B is a promising bioactive compound from Carthamus tinctorius with

demonstrated neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism

of action, centered on the activation of the SIRT1 signaling pathway, provides a solid

foundation for its therapeutic potential. However, significant research gaps remain. The poor

oral bioavailability of AHSYB presents a major hurdle for its development as an oral

therapeutic, necessitating research into novel drug delivery systems. Further in-depth

pharmacokinetic and pharmacodynamic modeling is required to fully understand its absorption,

distribution, metabolism, excretion, and dose-response relationships. While its role in

neuroprotection is becoming clearer, its potential in other therapeutic areas, such as

cardiovascular diseases and inflammatory disorders, warrants further investigation. This

technical guide serves as a foundational resource for scientists and researchers to build upon

the existing knowledge and unlock the full therapeutic potential of Anhydrosafflor yellow B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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